
Benzyl (4-phenylbutyl)phosphonochloridate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl (4-phenylbutyl)phosphonochloridate is an organophosphorus compound characterized by the presence of a benzyl group, a phenylbutyl chain, and a phosphonochloridate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (4-phenylbutyl)phosphonochloridate typically involves the reaction of benzyl alcohol with 4-phenylbutylphosphonic dichloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphonochloridate group. Common solvents used in this reaction include dichloromethane or toluene, and the reaction is often catalyzed by a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for scaling up the synthesis from laboratory to industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions: Benzyl (4-phenylbutyl)phosphonochloridate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonochloridate group to phosphine oxides.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom is replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles like ammonia (NH₃), primary amines, or alcohols are used in the presence of a base to facilitate the substitution reaction.
Major Products:
Oxidation: Phosphonic acids and their esters.
Reduction: Phosphine oxides.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Benzyl (4-phenylbutyl)phosphonochloridate has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms involving phosphorus-containing substrates.
Medicine: Explored for its potential use in the development of novel pharmaceuticals, particularly as inhibitors of enzymes that interact with phosphorus-containing compounds.
Industry: Utilized in the production of flame retardants, plasticizers, and other materials that benefit from the incorporation of phosphorus-based functionalities.
Wirkmechanismus
The mechanism of action of Benzyl (4-phenylbutyl)phosphonochloridate involves its interaction with nucleophilic sites in biological molecules. The phosphonochloridate group is highly reactive and can form covalent bonds with nucleophiles such as amino acids in proteins, leading to the inhibition of enzyme activity. This reactivity is exploited in the design of enzyme inhibitors and other bioactive molecules.
Vergleich Mit ähnlichen Verbindungen
Benzylphosphonochloridate: Lacks the phenylbutyl chain, making it less hydrophobic.
Phenylphosphonochloridate: Contains a phenyl group instead of a benzyl group, affecting its reactivity and solubility.
Butylphosphonochloridate: Has a butyl chain instead of a phenylbutyl chain, altering its physical and chemical properties.
Uniqueness: Benzyl (4-phenylbutyl)phosphonochloridate is unique due to the combination of its benzyl and phenylbutyl groups, which confer specific hydrophobic and electronic properties. These characteristics make it particularly useful in applications where both hydrophobic interactions and reactivity with nucleophiles are desired.
Eigenschaften
CAS-Nummer |
111496-24-3 |
|---|---|
Molekularformel |
C17H20ClO2P |
Molekulargewicht |
322.8 g/mol |
IUPAC-Name |
4-[chloro(phenylmethoxy)phosphoryl]butylbenzene |
InChI |
InChI=1S/C17H20ClO2P/c18-21(19,20-15-17-12-5-2-6-13-17)14-8-7-11-16-9-3-1-4-10-16/h1-6,9-10,12-13H,7-8,11,14-15H2 |
InChI-Schlüssel |
RZDKONWLGLYHDD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCCCP(=O)(OCC2=CC=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


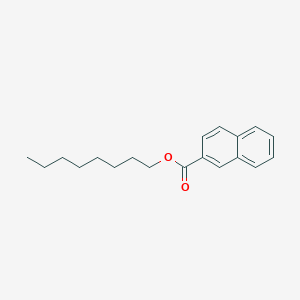

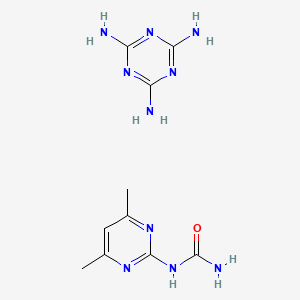
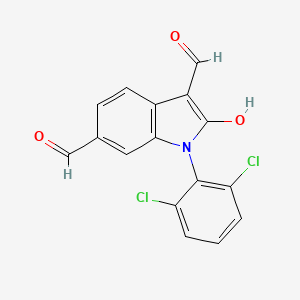
![Trimethyl[3-(tri-tert-butylstannyl)prop-1-yn-1-yl]germane](/img/structure/B14313898.png)
![1-{2-[4-(2-Iodo-1,2-diphenylethenyl)phenoxy]ethyl}aziridine](/img/structure/B14313908.png)
![1,2-Dichloro-4-[(2-chloroethoxy)(phenyl)methyl]benzene](/img/structure/B14313910.png)
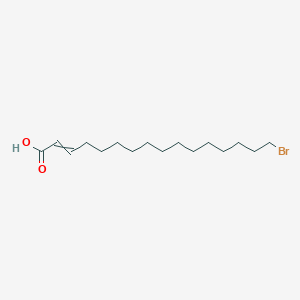
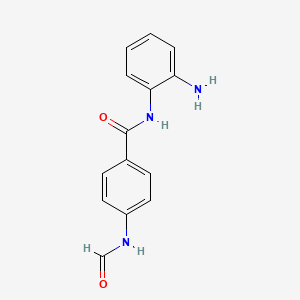
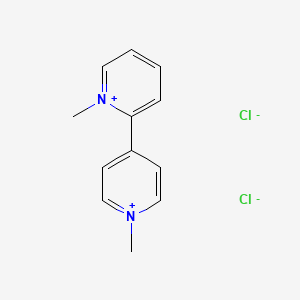
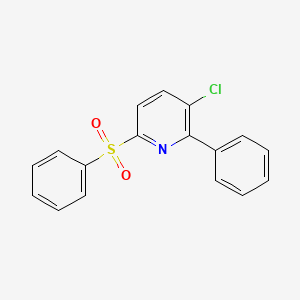
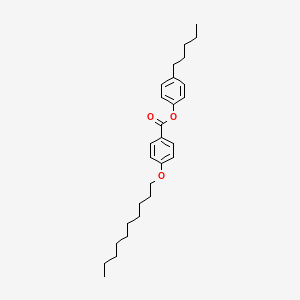
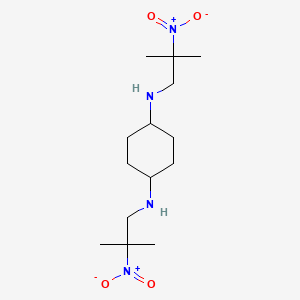
![2-[4-Bromo-1-methyl-2-(methylsulfanyl)-1h-imidazol-5-yl]-1-(5-methylpyrazin-2-yl)propan-2-ol](/img/structure/B14313955.png)
